![molecular formula C20H19N5O4 B2955735 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286695-61-1](/img/structure/B2955735.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Benzimidazole to the Acetamide: This step involves the reaction of the benzimidazole with chloroacetyl chloride to form a chloroacetamide intermediate.
Formation of the Imidazolidinone Ring: The final step involves the reaction of the chloroacetamide intermediate with 3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and imidazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and imidazolidinone derivatives.
Biology
Biologically, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular pathways involved in tumor growth.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the biological pathways they regulate. This inhibition can lead to the suppression of tumor growth or the inhibition of microbial proliferation.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Imidazolidinone Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.
Uniqueness
What sets N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide apart is its dual functionality, combining the properties of both benzimidazole and imidazolidinone moieties. This dual functionality enhances its potential as a versatile therapeutic agent with multiple modes of action.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
生物活性
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The compound features a benzimidazole moiety linked to an imidazolidinone structure, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole group may also contribute to its pharmacological profile.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of similar benzimidazole derivatives. For instance, one derivative demonstrated an IC50 value of 7.4 μM against cancer cell lines, indicating its capability to inhibit tumor growth effectively . The compound's mechanism appears to involve inducing apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptosis rates in treated MCF cell lines.
Table 1: Anti-Cancer Activity of Related Compounds
Compound | IC50 (μM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 7.4 | MCF | Apoptosis induction |
Compound B | 45.2 | U87 glioblastoma | Cytotoxicity |
Compound C | 0.062 | hCNT2 inhibition | Enzyme inhibition |
2. Antimicrobial Activity
The compound's structural analogs have shown significant antimicrobial properties. For example, derivatives with similar structural features exhibited MIC values against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MICs as low as 40 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess antimicrobial activity.
Table 2: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound D | 40 | Staphylococcus aureus |
Compound E | 200 | Escherichia coli |
Compound F | 500 | Pseudomonas aeruginosa |
3. Other Pharmacological Activities
In addition to anti-cancer and antimicrobial activities, compounds with similar structures have been evaluated for their effects on various biological pathways. For instance, certain derivatives exhibited inhibitory activity against specific kinases involved in cancer progression and cellular signaling pathways . This highlights the potential for this compound to influence multiple biological targets.
Case Studies
Case Study 1: A study investigating the anti-cancer effects of a benzimidazole derivative showed promising results in vivo, where tumor growth was significantly suppressed in mice models treated with the compound compared to controls .
Case Study 2: Another investigation focused on the antimicrobial efficacy of related compounds against resistant bacterial strains. The results indicated that modifications in the chemical structure could enhance the potency and spectrum of activity against various pathogens .
常见问题
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing the target compound?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the benzimidazole core through condensation of o-phenylenediamine derivatives with aldehydes or ketones .
- Step 2 : Introduction of the 2-oxoimidazolidin-1-yl moiety via cyclization of urea derivatives with α-amino acids or their analogs .
- Step 3 : Acetamide linkage formation using coupling agents (e.g., EDC/HOBt) to attach the benzo[d][1,3]dioxol-5-yl group . Critical Note : Solvent choice (e.g., DMF, CHCl₃) and catalysts (e.g., K₂CO₃) significantly influence yields. Microwave-assisted synthesis can reduce reaction times (e.g., 6 hours vs. 24 hours conventional) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for benzimidazole (δ 7.1–7.8 ppm), acetamide (δ 2.1–2.5 ppm), and benzo[d][1,3]dioxole (δ 5.9–6.1 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at 1660–1680 cm⁻¹) and imidazolidinone N–H bonds (3200–3400 cm⁻¹) .
- X-ray Diffraction : Resolve crystallographic ambiguities (e.g., gauche conformation of adamantyl substituents in related structures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Use statistical models to test variables like temperature (80–120°C), solvent polarity (DMF vs. EtOH), and catalyst loading (5–20 mol%) .
- Microwave Irradiation : Reduces side reactions (e.g., hydrolysis of acetamide) and enhances yields by 15–20% compared to thermal methods .
- Purification : Recrystallization with methanol/water mixtures removes unreacted intermediates, confirmed by HPLC (purity >98%) .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Substituent Effects :
Substituent (R) | Activity (IC₅₀, µM) | Source |
---|---|---|
4-Fluorophenyl | 0.45 (COX-2 inhibition) | |
4-Bromophenyl | 0.62 (Antimicrobial) | |
4-Methoxyphenyl | 1.20 (Anticancer) |
- Key Insight : Electron-withdrawing groups (e.g., -Br, -F) enhance binding to hydrophobic enzyme pockets, while bulky groups reduce solubility .
Q. How can researchers address contradictory data in spectroscopic analyses?
- Case Study : Discrepancies in 1H NMR shifts for imidazolidinone protons (δ 3.2–3.5 ppm vs. δ 3.8–4.0 ppm) may arise from solvent polarity or hydrogen bonding. Cross-validate with 2D NMR (COSY, HSQC) .
- Mitigation : Standardize solvent (e.g., DMSO-d₆) and concentration (10–20 mg/mL) across studies. Compare with crystallographic data for conformation validation .
Q. Methodological Challenges
Q. What in vitro models are suitable for evaluating pharmacological activity?
- Anticancer : MTT assay using HeLa or MCF-7 cell lines (IC₅₀ values correlated with apoptosis markers like caspase-3) .
- Anti-inflammatory : COX-1/2 inhibition assays with purified enzymes (IC₅₀ <1 µM suggests selectivity for COX-2) .
- Antimicrobial : Broth microdilution against S. aureus (MIC = 8–16 µg/mL) .
Q. How can computational methods aid in target identification?
- Molecular Docking : Use AutoDock Vina to predict binding poses with uPAR (urokinase receptor) or COX-2. Key interactions:
- Benzo[d][1,3]dioxole π-stacking with Phe-357 (COX-2) .
- Acetamide hydrogen bonding with Arg-120 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Q. Data Contradiction Analysis
Q. Why do biological activities vary across structurally similar analogs?
- Example : Compound 9c (4-Bromophenyl) shows superior antimicrobial activity (MIC = 8 µg/mL) vs. 9e (4-Methoxyphenyl, MIC = 32 µg/mL) due to enhanced membrane permeability .
- Root Cause : Methoxy groups increase hydrophilicity, reducing cell penetration. Bromine enhances lipophilicity and target affinity .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-19(21-10-18-22-14-3-1-2-4-15(14)23-18)11-24-7-8-25(20(24)27)13-5-6-16-17(9-13)29-12-28-16/h1-6,9H,7-8,10-12H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAVOHDWDKTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。